trans-2,3-Dichloro-2,3-dihydrobenzofuran
Description
Structure
3D Structure
Properties
CAS No. |
63361-57-9 |
|---|---|
Molecular Formula |
C8H6Cl2O |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
(2R,3S)-2,3-dichloro-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C8H6Cl2O/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4,7-8H/t7-,8-/m0/s1 |
InChI Key |
KJMASMIFSFEXKP-YUMQZZPRSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)[C@@H]([C@H](O2)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(O2)Cl)Cl |
Origin of Product |
United States |
Stereochemistry and Conformational Analysis of Trans 2,3 Dichloro 2,3 Dihydrobenzofuran
Determination of Relative and Absolute Stereochemistry in Dihydrobenzofuran Systems
The elucidation of both relative and absolute stereochemistry is fundamental to characterizing chiral molecules like trans-2,3-Dichloro-2,3-dihydrobenzofuran. A variety of spectroscopic and analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: One of the most powerful tools for determining the relative stereochemistry of the two chlorine atoms in the 2,3-dihydrobenzofuran (B1216630) ring is ¹H NMR spectroscopy. The coupling constant (³J) between the protons at the C2 and C3 positions is diagnostic for establishing the cis or trans relationship. For trans isomers, the dihedral angle between the C2-H and C3-H bonds is typically close to 180°, resulting in a larger coupling constant. Conversely, cis isomers exhibit a smaller coupling constant due to a dihedral angle approaching 0°. Nuclear Overhauser Effect (NOE) spectroscopy can also provide crucial information. In a cis isomer, an NOE would be observed between the protons at C2 and C3, whereas in a trans isomer, this interaction would be absent.
X-ray Crystallography: Unambiguous determination of both relative and absolute stereochemistry can be achieved through single-crystal X-ray diffraction analysis. This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of all atoms in the molecule. For chiral molecules that crystallize in a non-centrosymmetric space group, the absolute configuration can be determined, often by using anomalous dispersion effects.
Chiroptical Methods: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are valuable techniques for assigning the absolute configuration of enantiomers. By comparing the experimentally obtained CD or ORD spectrum with that of a known standard or with spectra predicted by computational methods (such as time-dependent density functional theory, TD-DFT), the absolute stereochemistry can be inferred.
A summary of methods for stereochemical determination is presented in the table below.
| Method | Information Provided | Key Principles |
| ¹H NMR Spectroscopy | Relative stereochemistry (cis/trans) | Based on the magnitude of the ³J coupling constant between H2 and H3. |
| NOE Spectroscopy | Relative stereochemistry (cis/trans) | Detects through-space proximity of protons. |
| X-ray Crystallography | Unambiguous relative and absolute stereochemistry | Provides a 3D structure of the molecule in the solid state. |
| Circular Dichroism (CD) | Absolute stereochemistry | Measures the differential absorption of left and right circularly polarized light. |
| Optical Rotatory Dispersion (ORD) | Absolute stereochemistry | Measures the change in optical rotation as a function of wavelength. |
Conformational Analysis and Geometric Isomerism (e.g., cis and trans Relationships, Diastereomeric Relationships)
The 2,3-dihydrobenzofuran ring system is a five-membered ring fused to a benzene (B151609) ring, which imparts significant rigidity to the structure. This rigidity is the basis for the existence of geometric isomers when substituents are present at the C2 and C3 positions.
Cis and Trans Isomerism: In 2,3-dichloro-2,3-dihydrobenzofuran, the two chlorine atoms can be on the same side of the furan ring plane (cis isomer) or on opposite sides (trans isomer). These two diastereomers have distinct physical and chemical properties, including different melting points, boiling points, and NMR spectra. The trans isomer is generally found to be thermodynamically more stable due to reduced steric interactions between the substituents.
Conformational Analysis: The five-membered dihydrofuran ring is not planar and adopts an envelope or a twist conformation to relieve ring strain. The specific conformation adopted by this compound will be the one that minimizes steric and electronic repulsions. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The exact conformation can be influenced by the nature and orientation of the substituents. Computational modeling, in conjunction with NMR data, is often used to determine the preferred conformation.
Diastereomeric Relationships: The cis and trans isomers of 2,3-dichloro-2,3-dihydrobenzofuran are diastereomers of each other. They are not mirror images and have different energies and physical properties. If the molecule is synthesized from a chiral starting material or with a chiral catalyst, each of the cis and trans isomers can exist as a pair of enantiomers ((2R,3S) and (2S,3R) for the cis isomer; (2R,3R) and (2S,3S) for the trans isomer).
The relationship between the different stereoisomers is summarized below:
| Stereoisomer Pair | Relationship |
| cis vs. trans | Diastereomers |
| (2R,3R) vs. (2S,3S) | Enantiomers (trans) |
| (2R,3S) vs. (2S,3R) | Enantiomers (cis) |
| (2R,3R) vs. (2R,3S) | Diastereomers |
Quantification of Diastereomeric Ratios and Enantiomeric Excess in Synthetic Protocols
In the synthesis of this compound, particularly in stereoselective reactions, it is crucial to determine the ratio of the different stereoisomers produced. This is quantified by the diastereomeric ratio (dr) and the enantiomeric excess (ee).
Diastereomeric Ratio (dr): The diastereomeric ratio is the ratio of the amount of one diastereomer to another. For the synthesis of 2,3-dichloro-2,3-dihydrobenzofuran, this would typically be the ratio of the trans isomer to the cis isomer. This ratio can be determined by several methods:
¹H NMR Spectroscopy: By integrating the signals corresponding to specific protons of each diastereomer, the relative amounts can be calculated.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): If the diastereomers have different retention times on a chromatographic column, their relative peak areas can be used to determine the dr.
Enantiomeric Excess (ee): The enantiomeric excess is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers. For the trans isomer of 2,3-dichloro-2,3-dihydrobenzofuran, the ee would quantify the predominance of either the (2R,3R) or the (2S,3S) enantiomer. The primary method for determining ee is:
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The relative areas of the two enantiomeric peaks allow for the calculation of the ee.
The following table provides a hypothetical example of data that could be obtained from the analysis of a synthetic sample of 2,3-dichloro-2,3-dihydrobenzofuran.
| Analytical Technique | Parameter Measured | Exemplary Result |
| ¹H NMR Spectroscopy | Diastereomeric Ratio (trans:cis) | 95:5 |
| Chiral HPLC | Enantiomeric Excess of trans isomer | 92% ee |
These quantitative measures are essential for evaluating the effectiveness of a stereoselective synthesis and for ensuring the stereochemical purity of the final product.
Spectroscopic Characterization Techniques for Structural Elucidation of Trans 2,3 Dichloro 2,3 Dihydrobenzofuran and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR, etc.)
Application of Chemical Shift Analysis for Dichloro Substitution
The chemical shifts observed in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. The presence of two electronegative chlorine atoms at the C2 and C3 positions of the dihydrobenzofuran ring significantly influences the chemical shifts of the neighboring protons and carbons.
In the ¹H NMR spectrum, the protons on the carbon atoms bearing the chlorine substituents (H-2 and H-3) are expected to resonate at a downfield region compared to the unsubstituted 2,3-dihydrobenzofuran (B1216630). This downfield shift is a direct consequence of the deshielding effect caused by the electron-withdrawing nature of the chlorine atoms. Similarly, in the ¹³C NMR spectrum, the carbon atoms directly bonded to the chlorine atoms (C-2 and C-3) will exhibit significantly larger chemical shifts compared to their non-halogenated counterparts. The analysis of these chemical shifts provides primary evidence for the presence and location of the dichloro substitution on the dihydrofuran ring.
Table 1: Representative ¹H NMR Chemical Shifts for Dihydrobenzofuran Derivatives
| Compound | H-2 (ppm) | H-3 (ppm) | Aromatic Protons (ppm) |
| 2,3-Dihydrobenzofuran | 4.58 (t) | 3.20 (t) | 6.78-7.15 (m) |
| trans-2,3-Disubstituted Dihydrobenzofurans | Downfield Shift | Downfield Shift | Variable |
Table 2: Representative ¹³C NMR Chemical Shifts for Dihydrobenzofuran Derivatives
| Compound | C-2 (ppm) | C-3 (ppm) | Aromatic Carbons (ppm) |
| 2,3-Dihydrobenzofuran | 71.3 | 29.7 | 109.4, 120.5, 125.2, 127.3, 128.0, 159.0 |
| trans-2,3-Disubstituted Dihydrobenzofurans | Significantly Downfield | Significantly Downfield | Variable |
Utility of Coupling Constant Analysis for Stereochemical Assignment
The vicinal coupling constant (³J) between the protons at C-2 and C-3 is a powerful diagnostic tool for establishing the stereochemistry of the substituents on the dihydrofuran ring. The magnitude of this coupling is dependent on the dihedral angle between the H-2 and H-3 protons, as described by the Karplus equation.
For trans-2,3-disubstituted-2,3-dihydrobenzofurans, the protons at C-2 and C-3 are on opposite sides of the ring, resulting in a dihedral angle that typically leads to a small coupling constant. In contrast, the corresponding cis isomers exhibit a larger coupling constant due to a smaller dihedral angle between the two protons. Therefore, the observation of a small ³J value for the coupling between the H-2 and H-3 signals is a strong indicator of the trans configuration of the two chlorine atoms. For some trans isomers of 2,3-disubstituted dihydrobenzofurans, this coupling constant can be as low as 1.1 Hz. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of trans-2,3-Dichloro-2,3-dihydrobenzofuran is expected to display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.
Aliphatic C-H stretching: Arising from the C-H bonds of the dihydrofuran ring, expected in the 3000-2850 cm⁻¹ range.
Aromatic C=C stretching: Characteristic bands for the benzene (B151609) ring, usually appearing in the 1600-1450 cm⁻¹ region.
C-O stretching: The ether linkage in the dihydrobenzofuran ring will give rise to a strong absorption band, typically in the 1250-1050 cm⁻¹ region.
C-Cl stretching: The vibrations of the carbon-chlorine bonds are expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹.
Table 3: Expected IR Absorption Ranges for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| Aromatic C=C | Stretch | 1600-1450 |
| C-O (ether) | Stretch | 1250-1050 |
| C-Cl | Stretch | 800-600 |
Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry and Fragmentation Studies
Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns. For this compound, electron ionization (EI) would likely be used.
The mass spectrum is expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, this molecular ion peak will be accompanied by characteristic isotope peaks (M+2 and M+4) with a specific intensity ratio (approximately 9:6:1), which is a definitive indicator of the presence of two chlorine atoms. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula from the exact mass of the molecular ion.
The fragmentation of the molecular ion under EI conditions can provide further structural information. Likely fragmentation pathways could involve the loss of a chlorine atom, followed by the loss of the second chlorine atom or other neutral fragments such as CO or HCl. The fragmentation of the dihydrofuran ring is also a possibility.
X-ray Crystallography for Definitive Structural and Stereochemical Determination
While spectroscopic methods provide strong evidence for the structure of this compound, X-ray crystallography offers the most definitive and unambiguous determination of its three-dimensional structure and stereochemistry. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.
A successful X-ray crystallographic analysis would provide precise bond lengths, bond angles, and torsional angles, confirming the connectivity of all atoms in the molecule. Crucially, it would unequivocally establish the trans relationship between the two chlorine atoms on the dihydrofuran ring, showing them to be on opposite faces of the five-membered ring. While X-ray crystallographic data for the parent this compound is not widely reported, studies on various derivatives of trans-2,3-dihydrobenzofuran have utilized this technique to confirm their stereochemistry.
Synthetic Utility and Further Transformations of Trans 2,3 Dichloro 2,3 Dihydrobenzofuran
Conversion to Aromatized Benzofuran (B130515) Derivatives
The dihydrobenzofuran ring of trans-2,3-dichloro-2,3-dihydrobenzofuran can be converted to an aromatic benzofuran system through dehydrochlorination. This transformation is a valuable route to substituted benzofurans, which are prevalent motifs in numerous natural products and pharmaceuticals. The process typically involves the elimination of two molecules of hydrogen chloride (HCl).
This aromatization can be achieved under various reaction conditions, often employing a base to facilitate the elimination. The choice of base and reaction conditions can influence the efficiency of the conversion. For instance, non-nucleophilic bases are often preferred to avoid competing substitution reactions.
In a related context, the conversion of other 2,3-disubstituted-2,3-dihydrobenzofurans to their corresponding benzofuran derivatives has been demonstrated. For example, the transformation of 2,3-dihydrobenzofurans into 3-acylbenzofurans can be accomplished under basic conditions, such as with potassium carbonate in tetrahydrofuran, or under acidic conditions with reagents like p-toluenesulfonic acid. nii.ac.jpnih.gov These methods highlight the general propensity of the dihydrobenzofuran ring to aromatize under appropriate chemical stimulus. While direct literature on the dehydrochlorination of this compound is not extensively detailed, the principles of E2 elimination suggest that treatment with a suitable base would lead to the formation of a mixture of 2-chloro- and 3-chlorobenzofuran (B1601996), or potentially the fully aromatized benzofuran if both chlorine atoms are eliminated.
The general transformation can be depicted as follows:
| Starting Material | Reagents and Conditions | Product |
| This compound | Base (e.g., K2CO3, DBU) or Acid (e.g., p-TsOH) | Benzofuran Derivatives |
Regioselective and Stereoselective Derivatization at the Dichloro Positions
The two chlorine atoms in this compound serve as reactive handles for the introduction of new functional groups through nucleophilic substitution reactions. The possibility of achieving regioselective and stereoselective derivatization at these positions significantly enhances the synthetic value of this compound.
The principles of nucleophilic substitution reactions, particularly SN2 reactions, are central to understanding the potential transformations at the C-2 and C-3 positions. SN2 reactions are known to proceed with an inversion of stereochemistry at the reacting center. libretexts.orglibretexts.org This stereospecificity is a powerful tool in asymmetric synthesis, allowing for the controlled introduction of new stereocenters.
Regioselectivity: The relative reactivity of the C-2 and C-3 chlorine atoms towards an incoming nucleophile will determine the regioselectivity of the substitution. Steric hindrance and electronic effects can influence which position is more susceptible to attack. It is plausible that a less sterically hindered position might react preferentially. The choice of nucleophile can also play a role; for instance, "soft" nucleophiles might exhibit different regioselectivity compared to "hard" nucleophiles.
Stereoselectivity: Given the trans configuration of the starting material, a nucleophilic substitution at either C-2 or C-3 via an SN2 mechanism would be expected to proceed with inversion of configuration. This would result in the formation of a cis-substituted product. A double substitution, if it proceeds via two consecutive SN2 reactions, could potentially lead to a new trans-disubstituted product, depending on the nature of the nucleophiles and reaction conditions.
The use of organometallic reagents, such as Grignard reagents and organocuprates (Gilman reagents), are common strategies for forming new carbon-carbon bonds via nucleophilic substitution of alkyl halides. masterorganicchemistry.commasterorganicchemistry.comnih.govthieme-connect.deyoutube.comchemicalforums.comscribd.com Organocuprates are particularly effective in SN2 reactions with alkyl halides. masterorganicchemistry.commasterorganicchemistry.comyoutube.comchemistrysteps.com The application of such reagents to this compound could provide access to a wide array of 2,3-disubstituted dihydrobenzofuran derivatives.
| Reagent Type | Potential Reaction | Key Considerations |
| Grignard Reagents (RMgX) | Nucleophilic substitution of chlorine | Potential for side reactions; regioselectivity may be an issue. |
| Organocuprates (R2CuLi) | Efficient SN2 substitution of chlorine | Generally good for C-C bond formation with alkyl halides; stereospecificity (inversion) is expected. |
| Other Nucleophiles (Nu-) | Introduction of various functional groups | Regioselectivity and stereoselectivity will depend on the nature of the nucleophile and reaction conditions. |
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of two stereocenters in this compound makes it an attractive candidate for use as a chiral building block in asymmetric synthesis. If the racemic mixture of the compound can be resolved into its individual enantiomers, each enantiomer can serve as a starting point for the synthesis of enantiomerically pure target molecules.
The strategy of using a chiral starting material to induce chirality in the product is a fundamental concept in asymmetric synthesis. The stereochemical information embedded in the chiral building block is transferred to the product through a series of stereospecific or stereoselective reactions.
In the context of this compound, a resolved enantiomer could undergo nucleophilic substitution reactions at the C-2 and C-3 positions. As discussed previously, if these reactions proceed via an SN2 mechanism, the stereochemistry of the substitution will be inverted. This allows for the predictable and controlled formation of new stereocenters.
The resulting chiral 2,3-disubstituted dihydrobenzofuran derivatives can then be further elaborated into more complex chiral molecules, including natural products and their analogues. The dihydrobenzofuran core itself is a common feature in many biologically active compounds. mdpi.comresearchgate.netnih.gov
Role in the Synthesis of Complex Natural Products and Synthetic Analogues
The 2,3-dihydrobenzofuran (B1216630) scaffold is a privileged structure in medicinal chemistry and is found in a wide array of natural products with diverse biological activities. nih.govnih.govnih.gov These include compounds with anti-inflammatory, anticancer, and antimicrobial properties. Consequently, the development of synthetic routes to access this core structure and its derivatives is of significant interest. This compound represents a potential starting material for the synthesis of such complex molecules.
Neolignans are a class of natural products characterized by a C6-C3 dimeric structure. Many neolignans possess a 2,3-dihydrobenzofuran core and exhibit a range of biological activities. The synthesis of dihydrobenzofuran neolignans is an active area of research. nih.gov
While direct synthesis of neolignans from this compound is not prominently reported, the derivatization of this compound could provide a pathway to key intermediates in neolignan synthesis. For example, regioselective and stereoselective substitution of the chlorine atoms with appropriate aryl or propenyl groups could lead to the core structure of various neolignans.
The versatility of this compound as a synthetic intermediate extends to its potential as a precursor for a variety of pharmaceutically relevant scaffolds. The ability to introduce different functional groups at the C-2 and C-3 positions, coupled with the possibility of aromatization, opens up a wide chemical space for the synthesis of novel compounds with potential therapeutic applications.
The dihydrobenzofuran moiety is present in a number of natural products and synthetic compounds with interesting biological profiles. nih.govresearchgate.net For example, derivatives of 2,3-dihydrobenzofuran have been investigated as inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.gov The development of synthetic routes to novel dihydrobenzofuran derivatives is therefore a key aspect of drug discovery.
Q & A
Q. What analytical methods are recommended for detecting trans-2,3-Dichloro-2,3-dihydrobenzofuran in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for detecting halogenated benzofuran derivatives in environmental matrices. Key parameters include:
- Column selection : Use a non-polar capillary column (e.g., DB-5MS) for optimal separation.
- Sample preparation : Liquid-liquid extraction with toluene or 10% toluene/nonanol solutions improves recovery rates .
- Calibration : Isotope-labeled analogs (e.g., ¹³C-labeled standards) are critical for quantifying trace concentrations and correcting matrix effects .
| Analytical Parameters | Recommended Values |
|---|---|
| Column Temperature Program | 50°C (2 min) → 20°C/min → 300°C |
| Ionization Mode | Electron Impact (EI, 70 eV) |
| Quantification Ions (m/z) | Monitor Cl⁻ isotopes (e.g., 35/37) |
Q. How is this compound synthesized?
A common route involves Pd-mediated coupling reactions. For example:
- Step 1 : Bromination of dihydrobenzofuran precursors at specific positions.
- Step 2 : Suzuki-Miyaura cross-coupling with boronic acids to introduce substituents.
- Step 3 : Chlorination using Cl₂ or SOCl₂ under controlled conditions to avoid over-halogenation . Yields >80% are achievable with rigorous control of reaction time and temperature.
Q. What physicochemical properties are critical for predicting environmental fate?
Key properties include vapor pressure, water solubility, and Henry’s law constant. Experimental data gaps exist, but estimated values using EPI Suite™ suggest:
- Log Kow : ~3.2 (moderate hydrophobicity).
- Water Solubility : <10 mg/L (low mobility in aqueous systems). Reliable measurements of these properties are needed to refine environmental risk assessments .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Cu/SPDO-catalyzed [3 + 2] cycloaddition enables enantioselective construction of dihydrobenzofuran scaffolds. Key factors:
- Catalyst System : Cu(I)/SPDO (spirocyclic phosphine-oxazoline ligand) achieves >90% enantiomeric excess (ee).
- Substrate Scope : Electron-deficient aryl aldehydes yield higher stereoselectivity .
- Optimization : Solvent polarity (e.g., dichloromethane) and temperature (0–25°C) critically influence reaction kinetics .
Q. What computational strategies predict the bioactivity of this compound derivatives?
Molecular docking and dynamics simulations are used to assess interactions with biological targets (e.g., fungal enzymes or viral proteins). Methodological steps:
Q. How do structural modifications influence stability under oxidative conditions?
Stability studies in aqueous H₂O₂ (1–5%) reveal:
Q. How should researchers address contradictions in reported toxicity data?
Discrepancies often arise from inconsistent purity standards or assay protocols. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
